molecular formula C11H15NO4S2 B2893339 2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid CAS No. 1182149-75-2

2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid

Cat. No. B2893339
CAS RN: 1182149-75-2
M. Wt: 289.36
InChI Key: WKEYEHKIQYCSJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid” is a compound that likely belongs to the class of piperidine derivatives . Piperidines are important synthetic fragments used in drug design and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, general methods for synthesizing piperidine derivatives involve intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Anti-Cancer Properties

Compounds similar to 2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid have shown potential in cancer treatment. For instance, some novel 1,2-dihydropyridines and thiophenes with sulfone moieties have demonstrated significant in-vitro anticancer activity against human breast cancer cell lines, surpassing the effectiveness of the reference drug Doxorubicin in some cases (Al-Said et al., 2011).

Antimicrobial Applications

Research has also been conducted on derivatives of this compound for their antimicrobial properties. Some novel pyridine derivatives have been synthesized and tested for antibacterial and antifungal activities, exhibiting considerable effectiveness (Patel & Agravat, 2007).

Sensor Applications

In the field of biosensing, derivatives of thiophen-2-yl-acetic acid, such as poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester), have been used in electrochemical sensors for DNA hybridization. This application demonstrates the potential of these compounds in biotechnological tools (Cha et al., 2003).

Corrosion Inhibition

There are also applications in materials science, such as the use of related compounds for corrosion inhibition. Studies show that certain pyridinyl thioacetic acid derivatives can effectively inhibit steel corrosion in acidic environments, pointing to their potential use in industrial applications (Bouklah et al., 2005).

Structural and Chemical Studies

Structural and chemical studies of derivatives of thiophen-2-yl-acetic acid provide insights into their potential applications in various fields, including the development of new pharmaceuticals and materials (Vrabel et al., 2014).

Future Directions

The future directions for research on “2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications in the pharmaceutical industry .

Mechanism of Action

Target of Action

It’s worth noting that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals , indicating a wide range of potential targets.

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . The interaction often results in changes to the target’s function, which can have therapeutic effects.

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways due to their presence in numerous classes of pharmaceuticals . The downstream effects of these interactions can vary widely and are dependent on the specific derivative and its targets.

Result of Action

Given the wide range of pharmaceutical applications of piperidine derivatives , the effects could potentially be diverse, depending on the specific targets and pathways involved.

properties

IUPAC Name

2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S2/c13-10(14)8-9-4-1-2-6-12(9)18(15,16)11-5-3-7-17-11/h3,5,7,9H,1-2,4,6,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEYEHKIQYCSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)O)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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